molecular formula C13H14N2O2S B2690880 4-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]butanoic acid CAS No. 478046-25-2

4-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]butanoic acid

Cat. No.: B2690880
CAS No.: 478046-25-2
M. Wt: 262.33
InChI Key: FCUPONCNIOMGGE-UHFFFAOYSA-N
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Description

4-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]butanoic acid is an organic compound that belongs to the class of phenylimidazoles. These compounds are characterized by a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond

Future Directions

The future directions for “4-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]butanoic acid” and similar compounds could involve further exploration of their therapeutic potential, given the broad range of biological activities exhibited by imidazole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]butanoic acid typically involves the reaction of 1-phenyl-1H-imidazole-2-thiol with butanoic acid derivatives under specific conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol, and catalysts like triethylamine or potassium carbonate . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and scalability in production .

Chemical Reactions Analysis

Types of Reactions

4-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]butanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Triethylamine, potassium carbonate

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]butanoic acid is unique due to its combination of the imidazole ring with a butanoic acid moiety, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

IUPAC Name

4-(1-phenylimidazol-2-yl)sulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c16-12(17)7-4-10-18-13-14-8-9-15(13)11-5-2-1-3-6-11/h1-3,5-6,8-9H,4,7,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUPONCNIOMGGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN=C2SCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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